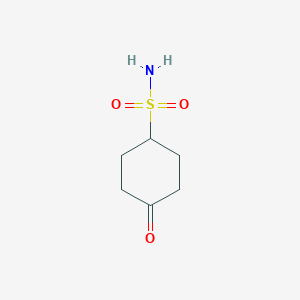

4-Oxocyclohexane-1-sulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-oxocyclohexane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h6H,1-4H2,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZOSKHKAHTKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Oxocyclohexane 1 Sulfonamide and Structural Analogues

Classical and Contemporary Approaches to Sulfonamide Moiety Formation

The sulfonamide functional group is a cornerstone in medicinal chemistry, and its synthesis has been the subject of extensive research. thieme-connect.comnih.gov Methodologies for its formation range from classical, well-established reactions to modern, more efficient and sustainable processes.

Amidation of Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comnih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the hydrochloric acid byproduct. thieme-connect.comekb.eg This classical approach is valued for its simplicity and the general availability of the starting materials. ekb.eg For instance, the synthesis of a simple sulfonamide involves the straightforward reaction between a sulfonyl chloride and an amine. thieme-connect.com

A notable advancement in this area is the use of sulfonyl fluorides as alternatives to sulfonyl chlorides. Sulfonyl fluorides are generally more stable and have been utilized in late-stage functionalization of complex molecules. umich.edu Catalytic methods have been developed for the amidation of sulfonyl fluorides, employing activators like 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives, which allows the reaction to proceed smoothly even with sterically hindered substrates. umich.edu

Oxidative Routes to Sulfonamides

In recent years, oxidative methods for the formation of the S-N bond have gained significant traction as they often start from more readily available and less hazardous precursors like thiols. rsc.org These methods typically involve the in-situ oxidation of a thiol to a reactive sulfonyl intermediate, which then reacts with an amine.

One prominent example is the electrochemical oxidative coupling of thiols and amines. thieme-connect.comrsc.orgnih.gov This method is driven by electricity, avoiding the need for chemical oxidants, and can be performed under mild conditions with short reaction times. thieme-connect.comrsc.orgnih.gov The process involves the anodic oxidation of a thiol to form a disulfide, followed by the oxidation of the amine to a radical cation. rsc.orgnih.gov These intermediates then react to form a sulfenamide, which is further oxidized to the final sulfonamide. rsc.orgnih.gov

Other oxidative approaches utilize chemical oxidants. For example, a metal-free oxidative coupling of thiols and amines can be achieved using iodine pentoxide (I₂O₅) as the oxidant. thieme-connect.com Another approach involves the use of ammonium (B1175870) nitrate (B79036) in the presence of an acid and oxygen as the terminal oxidant for the conversion of thiols to sulfonyl halides, which can then be reacted with amines in a one-pot protocol. researchgate.net

| Starting Materials | Reagents and Conditions | Product | Key Features |

| Sulfonyl Chloride, Amine | Base (e.g., pyridine, NaHCO₃) | Sulfonamide | Classical, simple, widely used thieme-connect.comekb.eg |

| Sulfonyl Fluoride, Amine | HOBt, Silicon Additives (catalytic) | Sulfonamide | More stable starting material, good for late-stage functionalization umich.edu |

| Thiol, Amine | Electrochemical oxidation | Sulfonamide | Green, mild conditions, no chemical oxidants thieme-connect.comrsc.orgnih.gov |

| Thiol, Amine | I₂O₅ | Sulfonamide | Metal-free oxidative coupling thieme-connect.com |

| Thiol | NH₄NO₃, H⁺, O₂; then Amine | Sulfonamide | One-pot conversion of thiols to sulfonamides researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes for Sulfonamides

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have significantly influenced the development of new synthetic methods for sulfonamides. researchgate.netgoogle.com A key focus has been the use of more environmentally benign reagents and solvents, as well as the development of catalytic and one-pot procedures to improve atom economy and reduce waste. researchgate.netnih.gov

Electrochemical methods, as discussed previously, are a prime example of a greener approach, as they replace chemical oxidants with electricity and often proceed under mild conditions. thieme-connect.comrsc.orgnih.gov The use of water or recyclable solvents like polyethylene (B3416737) glycol (PEG-400) in flow chemistry systems for sulfonamide synthesis also aligns with green chemistry principles. ekb.eg

Furthermore, the development of catalytic systems that utilize earth-abundant metals or are metal-free is a significant area of research. thieme-connect.comresearchgate.net For instance, the use of deep eutectic solvents (DES) as a reaction medium in a copper-catalyzed synthesis of sulfonamides from triarylbismuthines, sodium metabisulfite, and nitro compounds represents a sustainable approach that minimizes the use of volatile organic solvents. google.com Another innovative method involves the mechano-electrochemical synthesis of sulfonamides, which significantly reduces solvent usage. google.com

Synthesis of Cyclohexane-Sulfonamide Architectures

The construction of the core 4-oxocyclohexane-1-sulfonamide structure requires the strategic formation of the cyclohexane (B81311) ring bearing a sulfonamide group. This can be approached in several ways, either by forming the sulfonamide on a pre-existing cyclohexane derivative or by constructing the ring system with the necessary functionalities in place.

A direct approach involves the sulfonylation of a suitable cyclohexane-amine derivative. For example, trans-4-substituted cyclohexane-1-amines are key intermediates in the synthesis of various pharmaceuticals. wikipedia.org These can be synthesized using transaminases, either through diastereoselective amination of the corresponding ketone or via diastereomer-selective deamination of a diastereomeric mixture. wikipedia.org The resulting amine can then be reacted with a sulfonyl chloride or its equivalent to form the desired cyclohexane-sulfonamide.

Another strategy involves the use of bridged cyclohexane systems. A patented method describes the preparation of 2,3-trans-1,4-bridged cyclohexane sulfonamide derivatives. nih.gov This process involves the reaction of a cis/trans mixture of a 1,4-bridged cyclohexane sulfonamide with a water-soluble carbonyl reagent or an anionoid reagent to form a water-soluble adduct exclusively with the trans isomer, allowing for separation. nih.gov While this example deals with a bridged system, it highlights a strategy for controlling stereochemistry in cyclohexane-sulfonamide structures.

The synthesis of the sulfonamide moiety can also be performed on a cyclohexane ring that already contains other functional groups that can be later converted to the ketone. For example, a cyclohexanol (B46403) derivative could be used as the starting material.

Strategies for Selective Introduction and Functionalization of the Ketone Group at the 4-Position of the Cyclohexane Ring

If the synthesis starts from a cyclohexane derivative that does not yet contain the ketone, a common method for its introduction is the oxidation of a corresponding secondary alcohol. sci-hub.se Therefore, a synthetic route could involve the use of 4-hydroxycyclohexane-1-sulfonamide as a key intermediate. The hydroxyl group at the 4-position can be oxidized to a ketone using a variety of standard oxidizing agents. The choice of oxidant would need to be compatible with the sulfonamide group.

Alternatively, if the synthesis starts with a 1,4-cyclohexanedione (B43130) derivative, one of the ketone groups would need to be selectively protected while the other is either left as is or is converted to the sulfonamide precursor (e.g., an amine via reductive amination). The selective protection of one ketone in a symmetrical diketone can be challenging but is a known strategy in organic synthesis.

Functionalization of a pre-existing cyclohexanone (B45756) ring at the 4-position (β-position to the existing carbonyl if starting from a different cyclohexanone derivative) is another possibility. Modern synthetic methods allow for the direct β-functionalization of cyclic ketones through the synergistic merger of photoredox catalysis and organocatalysis. This involves the generation of a β-enaminyl radical which can then couple with various partners. While not a direct installation of a ketone, this strategy could be used to introduce a functional group that can be later converted to a ketone.

| Synthetic Strategy | Description | Potential Application for this compound |

| Oxidation of a Secondary Alcohol | A 4-hydroxycyclohexane derivative is oxidized to the corresponding ketone. sci-hub.se | Starting with 4-hydroxycyclohexane-1-sulfonamide and oxidizing the alcohol to the ketone. |

| Selective Protection of a Diketone | One ketone of 1,4-cyclohexanedione is protected, allowing for selective reaction at the other carbonyl. | Protecting one ketone of 1,4-cyclohexanedione, converting the other to a sulfonamide, followed by deprotection. |

| β-Functionalization of a Cyclic Ketone | Direct functionalization at the β-position of a cyclohexanone via photoredox and organocatalysis. | Introducing a precursor to the ketone group at the 4-position of a differently substituted cyclohexanone. |

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The presence of the sulfonamide group on the cyclohexane ring can lead to the existence of stereoisomers, and in the case of further substitution, chiral centers can be created. The development of stereoselective syntheses and chiral resolution methods is therefore crucial for accessing enantiomerically pure derivatives of this compound.

One powerful strategy for obtaining chiral cyclohexanone derivatives is through the desymmetrization of prochiral 4-substituted cyclohexanones. For example, the catalytic enantioselective synthesis of axially chiral cyclohexylidene oximes has been achieved by the desymmetrization of 4-substituted cyclohexanones using a chiral BINOL-derived strontium phosphate (B84403) catalyst. thieme-connect.com This approach could be adapted to create chiral derivatives of this compound.

Kinetic resolution is another effective method for separating enantiomers. Asymmetric Baeyer-Villiger oxidation of 3-substituted cyclohexanones using chiral N,N'-dioxide/Sc(III) catalysts has been shown to be an effective method for classical and parallel kinetic resolution. rsc.orgnih.gov This methodology could potentially be applied to resolve racemic mixtures of substituted this compound derivatives.

Furthermore, dynamic kinetic resolution (DKR) can be employed to convert a racemic mixture into a single enantiomer in high yield. The DKR of α-substituted cyclohexanones has been achieved using a chiral BINOL-derived phosphoric acid catalyst. This process involves the rapid racemization of the starting material coupled with a stereoselective reaction, allowing for a theoretical yield of 100% of the desired enantiomer.

Enzymatic methods also offer a powerful tool for stereoselective synthesis. Transaminases have been used for the diastereoselective amination of 4-substituted cyclohexanones to produce trans-cyclohexane-1-amines, which are precursors to the corresponding sulfonamides. wikipedia.org Lipases are another class of enzymes that can be used for the kinetic resolution of chiral alcohols, which could be intermediates in the synthesis of chiral this compound derivatives.

| Method | Description | Relevance to this compound |

| Desymmetrization | A prochiral 4-substituted cyclohexanone is converted into a chiral product using a chiral catalyst. thieme-connect.com | Could be used to create chiral derivatives from a symmetrical precursor. |

| Kinetic Resolution | Enantiomers of a racemic mixture react at different rates with a chiral reagent or catalyst, allowing for their separation. rsc.orgnih.gov | Separation of racemic mixtures of substituted this compound derivatives. |

| Dynamic Kinetic Resolution (DKR) | A kinetic resolution where the starting material racemizes under the reaction conditions, allowing for the conversion of the entire mixture to one enantiomer. | Potentially allows for the high-yield synthesis of a single enantiomer of a chiral derivative. |

| Enzymatic Methods | Use of enzymes like transaminases or lipases for stereoselective transformations. wikipedia.org | Diastereoselective synthesis of precursors or resolution of chiral intermediates. |

Chemical Reactivity and Derivatization Strategies of 4 Oxocyclohexane 1 Sulfonamide

Reactivity of the Sulfonamide Functional Group (—SO2NH2)

The sulfonamide group (—SO2NH2) is a cornerstone in medicinal chemistry, known for its relative stability and its role in a multitude of drug molecules. wikipedia.org While generally considered unreactive, the sulfonamide moiety in 4-oxocyclohexane-1-sulfonamide can participate in several chemical reactions, primarily involving the nitrogen atom and the sulfonyl group itself.

The nitrogen atom of the primary sulfonamide is nucleophilic and can be alkylated or acylated. wikipedia.orgpsu.edu These reactions typically proceed by deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an electrophile. For instance, reaction with alkyl halides or acyl chlorides can introduce a variety of substituents onto the nitrogen, thereby modifying the compound's steric and electronic properties. wikipedia.orgpsu.edu

The sulfonamide group can also undergo reactions at the sulfur atom, although these are less common. Reductive cleavage of the S-N bond can be achieved under specific conditions, leading to the corresponding amine and sulfur-containing byproducts. acs.org Furthermore, the entire sulfonyl group can be displaced in certain nucleophilic substitution reactions, though this generally requires harsh reaction conditions. nih.gov

Derivatization of the sulfonamide group is a key strategy for modulating the biological activity of sulfonamide-containing compounds. nih.gov By introducing different functional groups at the nitrogen atom, researchers can fine-tune the molecule's interaction with biological targets. nih.gov For example, the synthesis of N-substituted sulfonamides has been extensively explored to develop new therapeutic agents. mdpi.com

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base | N-Alkylsulfonamide | wikipedia.orgpsu.edu |

| N-Acylation | Acyl chloride, Base | N-Acylsulfonamide | wikipedia.orgpsu.edu |

| Reductive Cleavage | Reducing agent (e.g., Mg-MeOH) | Amine | acs.org |

| Nucleophilic Displacement | Strong nucleophile | Substituted cyclohexane (B81311) | nih.gov |

Chemical Transformations at the Cyclohexanone (B45756) Moiety (C=O)

The cyclohexanone ring, with its reactive carbonyl group, offers a plethora of opportunities for chemical modification. These transformations can be broadly categorized into reactions involving the carbonyl group directly and those that lead to functionalization of the ring itself.

Carbonyl Reactivity and Derivative Formation (e.g., imines, oximes, enols)

The carbonyl group of the cyclohexanone moiety is a hub of reactivity, readily undergoing nucleophilic addition and condensation reactions. This allows for the formation of a variety of derivatives, including imines, oximes, and enols or their corresponding ethers and esters.

Imines and Oximes: Reaction with primary amines or hydroxylamine (B1172632) leads to the formation of imines (Schiff bases) and oximes, respectively. nih.gov These reactions are often reversible and catalyzed by acid or base. The resulting C=N double bond can be further reduced to afford the corresponding amines.

Enols and Enolates: In the presence of a base, the cyclohexanone can be deprotonated at the α-carbon to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the α-position. The enol form itself can also participate in reactions, such as electrophilic additions to the double bond.

Reductions and Oxidations of the Ketone Group

The ketone group can be readily reduced to the corresponding secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemistry of this reduction can often be controlled by the choice of reagent and reaction conditions. mdpi.com Asymmetric transfer hydrogenation reactions, for instance, can provide access to specific enantiomers of the resulting 4-hydroxycyclohexane-1-sulfonamide. mdpi.com

Conversely, oxidation of the cyclohexanone ring can lead to the formation of dicarboxylic acids or other oxidized products, though this is a less common transformation for this specific scaffold. More synthetically useful are dehydrogenative aromatization reactions that can convert substituted cyclohexanones into phenols or catechols under specific catalytic conditions, for example, using iodine in DMSO. gaylordchemical.com

Functionalization of the Cyclohexane Ring System

Beyond the direct manipulation of the carbonyl group, the cyclohexane ring itself can be functionalized at various positions. The presence of the electron-withdrawing sulfonamide group can influence the reactivity of the ring.

Allylation of the cyclohexanone, for instance, can be achieved through methods like the Stork-enamine alkylation or manganese(III) acetate (B1210297) mediated reactions. metu.edu.tr The resulting allylated ketones can then be transformed into fused heterocyclic systems like benzofurans or tetrahydroindoles. metu.edu.tr Biocatalytic approaches have also been employed for the synthesis of chiral 1,3-substituted cyclohexanone building blocks, showcasing the potential for enzymatic transformations to introduce functionality with high stereocontrol. researchgate.net

Rational Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. dergipark.org.trresearchgate.net The this compound scaffold is an attractive starting point for the design of such hybrid molecules due to its inherent bifunctionality.

Enzyme Inhibition and Molecular Recognition Studies of 4 Oxocyclohexane 1 Sulfonamide Derivatives

Carbonic Anhydrase (CA) Enzyme Inhibition Research

Sulfonamides are a cornerstone in the development of carbonic anhydrase (CA) inhibitors. nih.govmdpi.com CAs are metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov The zinc ion in the active site of CAs is a key target for sulfonamide-based inhibitors. mdpi.com

Inhibition Profiles Against Human CA Isoforms (hCA I, II, IX, XII)

Research has extensively profiled the inhibitory activity of various sulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are often considered off-targets, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are primary targets for anticancer therapies. nih.govnih.gov

A study on novel sulfonamide-incorporated α-aminophosphonates demonstrated varied inhibition profiles. For instance, derivative 23 was identified as a highly selective inhibitor against the cancer-associated isoforms hCA IX and hCA XII over the off-target hCA I and hCA II. nih.gov Specifically, hCA XII was more effectively inhibited by the newly developed compounds in this series. nih.gov Another compound, 22 , also showed high selectivity for hCA XII over hCA I, hCA II, and hCA IX. nih.gov

In a different series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides, researchers identified isoform-selective inhibitors for all four enzymes (hCA I, II, IX, and XII). nih.gov For example, some compounds exhibited higher inhibitory activity against hCA I than the reference drug acetazolamide. nih.gov Conversely, certain derivatives were potent inhibitors of the tumor-associated hCA IX and XII isoforms. researchgate.net

The inhibitory activities are often presented as inhibition constants (Kᵢ), with lower values indicating more potent inhibition. The table below summarizes the inhibitory data for selected sulfonamide derivatives against the four hCA isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Compound 22 | - | - | - | Highly selective inhibitor |

| Compound 23 | - | - | Selective inhibitor | Highly selective inhibitor |

| Compound 10d | 6.2 | - | - | - |

| Compound 5e | 71.4 | - | - | - |

| Compound 30 | - | - | 43 | - |

| Compound 29 | 3.0 | - | - | 5 |

| Compound 32 | - | 4.4 | - | - |

| Compound 31 | - | - | - | 5 |

Mechanistic Insights into CA Inhibition and Zinc Coordination

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.com Kinetic studies have shown that these ligands typically act as competitive inhibitors. wisc.edu

Molecular docking and X-ray crystallography studies have provided detailed insights into the binding modes of these inhibitors. The sulfonamide moiety binds to the zinc ion, while the rest of the molecule can form various interactions with amino acid residues in the active site, influencing the inhibitor's potency and selectivity. nih.govnih.gov For example, the binding mode of enantiomers (R)-23 and (S)-23 within the active sites of hCA IX and hCA XII is characterized by the position of the 4-methylthiophenyl pendant group. nih.gov

Fluorescence quenching studies have demonstrated that sulfonamide ligands can quench the intrinsic fluorescence of hCA II through both static and dynamic mechanisms. wisc.edu Thermodynamic analysis of the binding process indicates that hydrogen bonding and hydrophobic interactions are crucial for the stability of the enzyme-inhibitor complex. wisc.edu

Strategies for Isoform-Selective Inhibition

Achieving isoform selectivity is a major goal in the design of CA inhibitors to minimize off-target effects. nih.govunipi.it Several strategies are employed to develop inhibitors that can selectively target specific hCA isoforms.

One common approach is the "tail approach," where different chemical moieties are attached to the sulfonamide scaffold. These "tails" can interact with amino acid residues that differ between the various isoforms, thereby conferring selectivity. nih.gov For instance, the para-substitution on a benzenesulfonamide (B165840) scaffold has been found to be more favorable for effective CA inhibition than meta-substitution. nih.gov

Another strategy involves modifying the core scaffold of the inhibitor. By using different heterocyclic rings or bicyclic structures, researchers can influence the orientation of the zinc-binding group and the interactions of the appended side chains within the active site. nih.govmdpi.com For example, 4-substituted pyridine-3-sulfonamides have been synthesized to create selective inhibitors of the cancer-associated isoforms hCA IX and hCA XII. mdpi.com

Computational methods, such as molecular docking and machine learning, are increasingly used to predict the selectivity of new compounds and to understand the structural features that are important for isoform-specific binding. nih.govunipi.it These approaches help in the rational design of new inhibitors with improved selectivity profiles. nih.gov

Antimicrobial Enzyme Target Research

Sulfonamides are a well-established class of antimicrobial agents that function by inhibiting essential metabolic pathways in bacteria. wikipedia.orgmdpi.com Their mechanism of action often involves targeting enzymes that are crucial for bacterial survival but are absent in mammals, providing selective toxicity. wikipedia.org

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Folic Acid Pathway Interference

The primary antimicrobial target of sulfonamides is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid (folate) synthesis pathway. wikipedia.orgnih.gov Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment, whereas humans obtain it through their diet. mhmedical.compatsnap.com This makes the folate pathway an excellent target for selective antibacterial drugs. mhmedical.com

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. patsnap.comresearchgate.net They act as competitive inhibitors, binding to the active site of DHPS and preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.govyoutube.com This blockage disrupts the synthesis of dihydropteroate, a precursor to folic acid. wikipedia.org The inhibition of folate synthesis ultimately halts the production of essential nucleic acids (DNA and RNA) and certain amino acids, leading to a bacteriostatic effect where bacterial cell division is inhibited. wikipedia.orgresearchgate.net

The combination of sulfonamides with other drugs that target the folate pathway, such as trimethoprim (B1683648) (a dihydrofolate reductase inhibitor), can result in a synergistic and more potent antimicrobial effect. mhmedical.comnih.gov

Inhibition of Other Bacterial Enzymes (e.g., MurD Ligases)

While DHPS is the classic target, research has also explored the potential of sulfonamide-based compounds to inhibit other bacterial enzymes. The Mur ligases (MurC-MurF) are a family of enzymes essential for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.govnih.gov Since peptidoglycan is unique to bacteria, the Mur ligases are attractive targets for the development of new antibacterial agents. nih.gov

Researchers have synthesized derivatives of D-glutamic acid, a substrate for MurD ligase, incorporating a sulfonamide moiety. nih.gov These compounds were designed as potential transition-state analogs to inhibit the enzyme. Some substituted naphthalene-N-sulfonyl-D-glutamic acid derivatives have shown inhibitory activity against MurD from E. coli, with IC₅₀ values in the micromolar range. researchgate.net

The development of inhibitors that can target multiple Mur ligases simultaneously is also an area of interest, as these enzymes share conserved structural features in their active sites. nih.gov

Anti-Inflammatory Pathway Modulation Research

Derivatives of 4-oxocyclohexane-1-sulfonamide and other sulfonamide-containing compounds have been a focal point of research into novel anti-inflammatory agents. These studies often investigate the modulation of key inflammatory pathways, aiming for more targeted therapeutic effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is crucial in the inflammatory cascade. mdpi.comsemanticscholar.org

The presence of a para-sulfonamide group on an aryl ring is a critical feature for effective and selective COX-2 inhibition. mdpi.com Research into novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives, which incorporate a para-sulfonamide moiety, has demonstrated this principle. In one study, the compound 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed the highest COX-2 inhibition at 47.1% when tested at a concentration of 20 μM. mdpi.com

Beyond direct enzyme inhibition, research has expanded to multi-target anti-inflammatory agents. Pyridazinone-based sulfonamides have been developed to simultaneously inhibit carbonic anhydrases (CAs), COX-2, and 5-lipoxygenase (5-LOX). semanticscholar.org This multi-target approach is considered a promising strategy to develop anti-inflammatory drugs with potentially fewer side effects than NSAIDs alone. semanticscholar.org

Furthermore, the anti-inflammatory effects of sulfonamide derivatives are linked to the modulation of inflammatory mediators. Studies on pyridazine (B1198779) sulfonates showed a significant reduction in serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). semanticscholar.org The nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of the immune response, has also been identified as a target. Some sulfonamide-containing diuretics, for instance, are believed to exert their anti-inflammatory effects by influencing the NF-κB pathway, which is vital for the activation of the inflammasome. nih.gov This modulation can help control the expression of pro-inflammatory cytokines and regulate the activity of immune cells. nih.gov

Table 1: COX-2 Inhibition by Sulfonamide Derivatives

| Compound | Concentration (μM) | COX-2 Inhibition (%) |

|---|---|---|

| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 20 | 47.1 |

Antiviral Target Research (e.g., Protease Inhibition, Helicase Interference)

The sulfonamide functional group is a key component in a variety of pharmacologically active agents, including those with significant antiviral properties. nih.gov A substantial body of research has focused on structurally novel sulfonamide derivatives for their activity against a range of viruses, demonstrating their potential in vitro and in vivo. nih.govmdpi.com

A primary area of investigation has been the inhibition of viral proteases, which are essential enzymes for viral replication. Several clinically used or late-stage clinical trial HIV protease inhibitors incorporate a sulfonamide moiety. nih.gov This includes drugs like amprenavir (B1666020) and next-generation candidates such as tipranavir, TMC-126, and TMC-114. The continuous synthesis and evaluation of new sulfonamide derivatives aim to identify compounds with improved activity against drug-resistant viral strains or with better toxicity profiles. nih.gov

Another antiviral strategy involving sulfonamides targets viral zinc finger proteins. This approach aims to eject zinc ions from these critical proteins, which inhibits viral replication. This mechanism is particularly attractive as it may prevent the development of drug resistance. Many compounds that function through this mechanism feature primary sulfonamide groups in their molecular structure. nih.gov

Research has also explored sulfonamide derivatives as inhibitors of other viral enzymes. For example, derivatives of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide have shown inhibitory activity against the NS2B-NS3 protease of the Dengue virus. mdpi.com Additionally, certain sulfonamide-containing pyrimidylbenzothiazoles have demonstrated excellent viral load reduction (70–90%) against Herpes Simplex Virus-1 (HSV-1) and moderate activity against Coxsackievirus B4 (CBV4). mdpi.com The development of pyrazolecarbamide derivatives containing a sulfonate fragment has also yielded compounds with protective effects against the Tobacco Mosaic Virus (TMV) in vivo. frontiersin.org

Table 2: Antiviral Activity of Selected Sulfonamide Derivatives

| Compound Class | Target Virus/Enzyme | Observed Effect |

|---|---|---|

| Pyrimidylbenzothiazoles | Herpes Simplex Virus-1 (HSV-1) | 70-90% viral load reduction |

| Pyrimidylbenzothiazoles | Coxsackievirus B4 (CBV4) | >50% reduction in viral activity |

| 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamides | Dengue Virus NS2B-NS3 Protease | Inhibitory activity |

| Pyrazolecarbamides | Tobacco Mosaic Virus (TMV) | Protective effects in vivo |

Antioxidant Enzyme and Pathway Activation Studies (e.g., Nrf2)

Sulfonamide derivatives have been investigated for their ability to modulate cellular antioxidant pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Studies have shown that certain sulfonamide derivatives can activate Nrf2 and inhibit the Keap1-Nrf2 protein-protein interaction. mdpi.com Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. By disrupting this interaction, sulfonamide compounds allow Nrf2 to accumulate in the nucleus, where it can up-regulate the expression of genes containing the antioxidant response element (ARE). mdpi.com This leads to an enhanced antioxidant defense mechanism, the elimination of reactive oxygen species (ROS), and alterations in glutathione (B108866) homeostasis. mdpi.com

For example, specific vinyl sulfone derivatives have been reported to induce Nrf2 transcriptional activity, increase nuclear Nrf2 levels, and boost the expression of Nrf2-dependent antioxidant enzyme genes. mdpi.com Similarly, caffeic acid sulfonamide derivatives were found to enhance the mRNA expression of Nrf2 and its target genes in human lung adenocarcinoma (A549) cells stimulated with hydrogen peroxide. mdpi.com Naphthalene sulfonamide derivatives have also been identified as notable Nrf2 activators. mdpi.com

The antioxidant properties of sulfonamide derivatives are not limited to Nrf2 activation. Gallic acid sulfonamide derivatives, such as 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), have demonstrated antioxidant and scavenging activities comparable to the parent compound, gallic acid, at low concentrations. mdpi.com Furthermore, novel benzene (B151609) sulfonamide-piperazine hybrids have exhibited high antioxidant capacity in various assays, including FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity). nih.gov

Table 3: Antioxidant Activity of a Benzene Sulfonamide-Piperazine Hybrid (Compound 4)

| Assay | IC50 (mM) |

|---|---|

| FRAP | 0.08 |

| CUPRAC | 0.21 |

| Phosphomolybdenum | 0.22 |

Other Specific Enzyme Inhibition and Receptor Binding Investigations

Beyond their well-documented roles in anti-inflammatory, antiviral, and antioxidant pathways, derivatives of this compound and related sulfonamides have been investigated for their inhibitory effects on a wide range of other specific enzymes and their binding to various receptors.

A prominent area of research is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.comnih.gov Sulfonamides are a classic class of CA inhibitors, where the deprotonated sulfonamide group (SO₂NH⁻) coordinates with the zinc ion in the enzyme's active site, disrupting its catalytic activity. mdpi.com This inhibitory action is the basis for the use of sulfonamides as diuretics and treatments for glaucoma. mdpi.com Studies on pyridazine-based sulfonamides have shown potent inhibition of several human CA (hCA) isoforms, including hCA II and the cancer-related hCA IX, with inhibition constants (KI) in the nanomolar range. nih.gov For instance, the benzyloxy pyridazine derivative 5a inhibited hCA II with a KI of 5.3 nM, while derivative 5c inhibited hCA IX with a KI of 4.9 nM. nih.gov

Sulfonamide derivatives have also been identified as effective inhibitors of urease, an enzyme involved in nitrogen metabolism and a virulence factor for some pathogenic bacteria. nih.gov These compounds act by occupying the active site of the enzyme and interacting with key catalytic residues. nih.gov

In the context of metabolic diseases, sulfonamide derivatives have been explored as inhibitors of enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. nih.govrsc.org A series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives demonstrated potent inhibition against both enzymes. rsc.org Additionally, these compounds showed activity in a peroxisome proliferator-activated receptor-gamma (PPAR-γ) transactivation assay, suggesting a potential role in improving insulin (B600854) sensitivity. rsc.org

Other investigated targets include:

Cholinesterases: Benzene sulfonamide-piperazine hybrids have shown good inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Tyrosinase: The same hybrid compounds also exhibited inhibitory activity against tyrosinase. nih.gov

Fatty Acid Binding Protein 4 (FABP4): Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of FABP4, a therapeutic target for metabolic diseases like diabetes. nih.gov

Table 4: Inhibition of Various Enzymes by Sulfonamide Derivatives

| Compound Class | Target Enzyme | Inhibition Measure | Value |

|---|---|---|---|

| Benzyloxy pyridazine (5a) | hCA II | KI | 5.3 nM |

| Benzyloxy pyridazine (5c) | hCA IX | KI | 4.9 nM |

| Sulfonamide derivative YM-2 | Urease | IC50 | 1.90 ± 0.02 μM |

| Chromene-6-sulfonamide (2) | α-Amylase | IC50 | 1.76 ± 0.01 μM |

| Chromene-6-sulfonamide (9) | α-Amylase | IC50 | 1.08 ± 0.02 μM |

| Chromene-6-sulfonamide (2) | α-Glucosidase | IC50 | 0.548 ± 0.02 μg/mL |

| Benzene sulfonamide-piperazine (5) | AChE | IC50 | 1.003 mM |

| Benzene sulfonamide-piperazine (2, 5) | BChE | IC50 | 1.008 mM |

Structure Activity Relationship Sar and Pharmacophore Modeling

Correlation of Structural Variations with Biological Activity Profiles

While specific SAR studies on 4-Oxocyclohexane-1-sulfonamide are not extensively documented, general principles for sulfonamide-based agents can be applied to predict how structural modifications might influence biological activity. The scaffold offers three primary sites for modification: the sulfonamide nitrogen (N), the 4-oxo group, and the cyclohexane (B81311) ring itself.

Modification of the Sulfonamide Group: The primary sulfonamide (-SO₂NH₂) is a critical feature. Substitution on the nitrogen atom (R¹ in R-SO₂NH-R²) can significantly impact activity. Attaching various alkyl, aryl, or heterocyclic groups can alter potency, selectivity, and pharmacokinetic properties. For instance, in many classes of sulfonamide inhibitors, the addition of specific heterocyclic rings enhances binding affinity through additional interactions with the target protein. openaccesspub.org

Modification of the 4-Oxo Group: The ketone group at the 4-position is a key hydrogen bond acceptor. Its bioisosteric replacement with other functional groups, such as a hydroxyl (-OH) or an oxetane, could modulate binding affinity and physicochemical properties like solubility and lipophilicity. cambridgemedchemconsulting.com For example, converting the ketone to a hydroxyl group would introduce a hydrogen bond donor capability, potentially altering the binding mode.

Substitution on the Cyclohexane Ring: Adding substituents to other positions on the cyclohexane ring can influence the compound's interaction with the target by providing additional contact points or by altering the ring's conformation. These substitutions can enhance hydrophobic interactions or introduce new hydrogen bonding opportunities.

The following table illustrates a hypothetical SAR for derivatives of this compound, based on established principles for sulfonamide inhibitors. researchgate.netresearchgate.net

| Compound | R¹ (at Sulfonamide-N) | R² (at C4) | R³ (Other Ring Position) | Predicted Biological Activity | Rationale |

|---|---|---|---|---|---|

| Parent | -H | =O | -H | Baseline | Core scaffold |

| Analog A | -CH₃ | =O | -H | Variable | Small alkyl group may alter solubility but offer limited new interactions. |

| Analog B | -Phenyl | =O | -H | Potentially Increased | Aromatic ring can engage in π-π stacking or hydrophobic interactions. nih.gov |

| Analog C | -H | -OH (hydroxyl) | -H | Altered/Reduced | Changes H-bond character from acceptor-only to donor/acceptor, potentially disrupting optimal binding. |

| Analog D | -H | =O | C2-Methyl | Potentially Increased | Additional hydrophobic interaction may increase affinity, depending on binding pocket topology. |

Conformational Analysis of the Cyclohexane Ring and its Influence on Ligand-Target Interactions

The three-dimensional shape of the this compound molecule is largely dictated by the conformation of the cyclohexane ring, which in turn influences how the molecule fits into the binding site of a biological target.

The cyclohexane ring tends to adopt non-planar conformations to minimize angular and torsional strain. wikipedia.org The most stable and predominant conformation is the "chair" form, where all carbon-hydrogen bonds are staggered, and bond angles are close to the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com In substituted cyclohexanes, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. msu.edu

For this compound, the bulky sulfonamide group will strongly prefer the more stable equatorial position to avoid steric hindrance from the axial hydrogens at the C3 and C5 positions (known as 1,3-diaxial interactions). wikipedia.org The 4-oxo group does not add significant steric bulk but does influence the electronic properties and flexibility of the ring. The dynamic interconversion, or "ring-flipping," between two chair conformations is a key characteristic, though the conformer with the equatorial sulfonamide group will be heavily favored. nih.gov The precise geometry of the chair conformation, including the spatial relationship between the equatorial sulfonamide and the 4-oxo group, is critical for presenting the key interacting functional groups to the target protein in the correct orientation for optimal binding.

Role of the Sulfonamide Functional Group in Binding Affinity and Selectivity

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry and a privileged pharmacophore. openaccesspub.org Its importance in the this compound scaffold stems from its unique physicochemical properties and its ability to form multiple, critical interactions with biological targets. nih.govfrontiersrj.com

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond motif. The two oxygen atoms act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This allows for a network of stabilizing interactions within a protein's active site. nih.gov

Metal Ion Coordination: In metalloenzymes, such as carbonic anhydrases, the sulfonamide group is known to deprotonate and form a strong coordinate bond with the zinc ion (Zn²⁺) in the active site. This interaction is a primary driver of the high binding affinity and inhibitory activity of many sulfonamide-based drugs. nih.govresearchgate.net

Physicochemical Properties: The sulfonamide group is metabolically robust and can improve the pharmacokinetic profile of a molecule. drughunter.com It is a weak acid, with a pKa typically in the range of 9-10, which influences its ionization state at physiological pH and its ability to interact with target residues. drughunter.com

The specific orientation of the sulfonamide group, dictated by the cyclohexane ring, is crucial for positioning it correctly to engage with key residues or metal ions, thereby determining both binding affinity and selectivity for the intended target over other proteins. researchgate.net

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an abstract description of the molecular features necessary for a drug to recognize and bind to its biological target. researchgate.net For the this compound scaffold, the key pharmacophoric elements can be identified as follows:

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonamide group and the oxygen atom of the 4-oxo group serve as crucial hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The N-H moiety of the primary sulfonamide group acts as a hydrogen bond donor.

Hydrophobic Feature (HY): The aliphatic cyclohexane ring provides a bulky, hydrophobic scaffold. This region can engage in van der Waals or hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.

Negative Ionizable Feature/Metal Ligator: The sulfonamide group can be deprotonated under physiological conditions, allowing it to act as a negatively ionizable feature or, more specifically, as a chelating group for metal ions like zinc.

These features, arranged in a specific three-dimensional geometry by the rigid cyclohexane chair conformation, define the pharmacophore model for this scaffold. This model can be used in computational drug design to screen large databases for new molecules that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity. d-nb.inforsc.orgresearchgate.net

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure, geometry, and energetic properties of "4-Oxocyclohexane-1-sulfonamide". nih.govnih.gov These computational approaches allow for the analysis of molecular orbitals, electrostatic potential, and spectroscopic characteristics. nih.govmdpi.com

The flexibility of the cyclohexanone (B45756) and sulfonamide moieties means that "this compound" can exist in multiple conformations. Conformational analysis using quantum chemical methods is essential to identify the most stable three-dimensional structures and the energy barriers for interconversion.

For the cyclohexane (B81311) ring, the primary conformations are the low-energy chair form and higher-energy boat and twist-boat forms. DFT calculations can precisely determine the geometry and relative energies of these conformers. The analysis would also involve mapping the potential energy surface by systematically rotating the bonds connecting the cyclohexane ring to the sulfur atom (C-S bond) and the sulfur atom to the nitrogen atom (S-N bond). This exploration reveals the preferred spatial arrangement of the sulfonamide group relative to the ring, identifying the global energy minimum conformation, which is the most likely structure to be observed under experimental conditions.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. mdpi.com

Infrared (IR) Spectroscopy: DFT methods can compute the vibrational frequencies of the molecule. These calculated frequencies correspond to specific bond stretches, bends, and torsions. For "this compound", key predicted vibrations would include the C=O stretch of the ketone, the asymmetric and symmetric S=O stretches of the sulfonyl group, and the N-H stretch of the amide. The computed wavenumbers are often scaled by a factor to correct for theoretical approximations and better match experimental spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov These predictions are based on the calculated magnetic shielding around each nucleus in the molecule's optimized geometry. Comparing the computed NMR spectrum with the experimental one is a powerful method for structural elucidation and assignment of signals. mdpi.comnih.gov

Table 1: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Sulfonamide Derivative Note: This table presents typical data for a representative sulfonamide compound to illustrate the methodology, as specific experimental data for this compound is not available.

| Spectroscopic Data | Vibrational Mode / Proton Signal | Calculated Value | Experimental Value |

| IR Frequency (cm⁻¹) | S=O Asymmetric Stretch | 1355 cm⁻¹ | 1345 cm⁻¹ |

| S=O Symmetric Stretch | 1175 cm⁻¹ | 1186 cm⁻¹ | |

| N-H Stretch | 3350 cm⁻¹ | 3315 cm⁻¹ | |

| ¹H NMR Chemical Shift (ppm) | Sulfonamide N-H | 4.32 ppm | 8.08 ppm |

| Aromatic C-H | 7.27 - 8.66 ppm | 7.77 - 8.09 ppm |

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding potential biological activity and for drug discovery processes. dergipark.org.trrjb.ro

In a typical docking study, a 3D model of "this compound" would be placed into the active site of a target enzyme, such as carbonic anhydrase or a bacterial dihydropteroate (B1496061) synthase (DHPS). excli.de A scoring function is used to estimate the binding affinity, often expressed in kcal/mol, and to rank different binding poses. dergipark.org.trnih.gov

The results reveal the specific molecular interactions that stabilize the ligand-protein complex. For "this compound", key predicted interactions would likely include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor and acceptor, often forming critical interactions with amino acid residues in the active site. chemmethod.com

Hydrophobic Interactions: The cyclohexane ring can engage in hydrophobic or van der Waals interactions with nonpolar residues of the protein.

Coordination: In metalloenzymes like carbonic anhydrase, the sulfonamide nitrogen can coordinate with the zinc ion in the active site.

Table 2: Example Molecular Docking Results for a Sulfonamide Inhibitor This table illustrates typical output from a docking simulation against a target enzyme.

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Sulfonamide Derivative | E. coli KAS III (1HNJ) | -8.13 | HIS 244, PHE 396 | Hydrogen Bond |

| ILE 255, MET 340 | Hydrophobic | |||

| Sulfonamide Derivative | FGFR2 Kinase (4J98) | -6.24 | PHE 492, LYS 517 | Hydrogen Bond |

| ASN 571 | Hydrogen Bond |

Many enzymes exist as multiple isoforms, which have similar functions but may differ slightly in their structure. Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), an enzyme family with numerous isoforms (e.g., CA II, CA IX, CA VA). researchgate.net While many sulfonamides inhibit these isoforms non-selectively, designing isoform-selective inhibitors is a major goal to reduce side effects. nih.gov

Molecular docking can rationalize isoform selectivity by comparing the binding of "this compound" to the active sites of different isoforms. Subtle differences in the amino acid composition of the active sites can lead to steric clashes with the inhibitor in one isoform but allow for a favorable fit in another. nih.gov By analyzing these differences, computational models can predict which isoforms are likely to be inhibited, guiding the development of more selective drugs. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein complex over time. nih.govacs.org An MD simulation can assess the stability of a binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. ni.ac.rsnih.gov

For the "this compound"-protein complex, an MD simulation would be run for a duration of nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring metrics such as:

Root-Mean-Square Deviation (RMSD): Measures the average change in the displacement of atoms for the ligand and the protein backbone over time. A stable, low RMSD value suggests the ligand remains securely in the binding pocket. rsc.org

Root-Mean-Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. rsc.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions. rsc.org

These simulations provide a more realistic and detailed understanding of the binding mechanism, confirming the stability of key interactions and offering insights into the thermodynamics of binding. acs.orgni.ac.rs

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation This table summarizes common settings and analysis metrics for an MD simulation of a ligand-protein complex.

| Parameter / Metric | Description | Typical Value / Observation |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Force Field | Mathematical model used to describe the energy of the system. | CHARMM36, AMBER |

| Solvent Model | Representation of the aqueous environment. | TIP3P Water |

| RMSD of Ligand | Stability of the ligand's position in the active site. | Stable plateau below 0.3 nm (3 Å) |

| RMSF of Protein | Flexibility of protein residues. | Higher fluctuations in loop regions, lower in active site |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific H-bond exists. | > 50% for critical interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR study would be instrumental in predicting their therapeutic potential and guiding the synthesis of more potent and selective analogs.

A typical QSAR workflow for this compound derivatives would involve the following steps:

Data Set Preparation: A series of this compound analogs would be synthesized, and their biological activity against a specific target (e.g., an enzyme or receptor) would be determined experimentally.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) would be employed to build a predictive model. This model would correlate the calculated molecular descriptors with the observed biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Can influence absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Describe the branching and shape of the molecule, which can affect receptor binding. |

| Geometrical | Molecular surface area, Molecular volume | Relate to the size and shape of the molecule, influencing steric interactions with the target. |

| Electrostatic | Dipole moment, Partial charges on atoms | Govern electrostatic interactions, such as hydrogen bonding and ionic interactions, with the biological target. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Provide insights into the electronic properties of the molecule, such as its reactivity and ability to participate in charge-transfer interactions. |

In Silico Exploration of Reaction Mechanisms for Synthesis and Derivatization

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that can guide the optimization of synthetic routes and the design of novel derivatization strategies for this compound.

In silico exploration of reaction mechanisms typically involves the use of quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to model the reaction pathway. Key aspects that can be investigated include:

Transition State Searching: Identifying the transition state structures for key steps in a synthetic route. The energy of the transition state is crucial for determining the reaction rate.

Reaction Energy Profile: Calculating the energies of reactants, intermediates, transition states, and products to construct a complete reaction energy profile. This profile helps in understanding the feasibility and kinetics of a reaction.

Solvent Effects: Modeling the influence of the solvent on the reaction mechanism, as solvent can significantly affect reaction rates and selectivity.

Catalyst Effects: Investigating the role of catalysts in lowering the activation energy of a reaction and promoting a specific reaction pathway.

For the synthesis of this compound and its derivatives, computational studies could be employed to:

Optimize the conditions for the sulfonylation of a 4-oxocyclohexylamine precursor.

Predict the regioselectivity and stereoselectivity of reactions involving the ketone or sulfonamide functional groups.

Explore novel reaction pathways for the introduction of diverse substituents onto the cyclohexyl ring or the sulfonamide nitrogen, facilitating the creation of a chemical library for structure-activity relationship studies.

By providing a detailed understanding of the underlying reaction mechanisms, in silico studies can accelerate the discovery and development of new synthetic methodologies for this compound and its analogs.

Emerging Research Avenues and Potential Applications of 4 Oxocyclohexane 1 Sulfonamide Analogs

Development of Novel Synthetic Strategies for Enhanced Accessibility and Diversity

The ability to efficiently synthesize a wide range of analogs is crucial for successful drug discovery campaigns. While general methods for sulfonamide synthesis are well-established, the development of novel strategies tailored to the 4-Oxocyclohexane-1-sulfonamide core would significantly accelerate research in this area. Current synthetic approaches typically involve the reaction of 4-oxocyclohexane-1-sulfonyl chloride with a variety of amines.

Future research will likely focus on developing more efficient and versatile synthetic routes. This could include the exploration of late-stage functionalization techniques, allowing for the introduction of diverse chemical groups in the final steps of the synthesis. Such methods would enable the rapid generation of a library of analogs from a common intermediate, facilitating comprehensive structure-activity relationship (SAR) studies. Furthermore, the development of stereoselective synthetic methods will be critical for investigating the impact of stereochemistry on biological activity, as the cyclohexanone (B45756) ring possesses stereogenic centers.

Table 1: Potential Synthetic Strategies for this compound Analogs

| Strategy | Description | Potential Advantages |

| Late-Stage Functionalization | Introduction of chemical diversity at a late stage of the synthetic route. | Rapid access to a large number of analogs, improved efficiency. |

| Asymmetric Synthesis | Control over the stereochemical outcome of the reaction. | Ability to study the biological effects of individual stereoisomers. |

| Flow Chemistry | Use of continuous-flow reactors for synthesis. | Improved reaction control, scalability, and safety. |

| Biocatalysis | Use of enzymes to catalyze specific reactions. | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of New Biological Targets and Therapeutic Areas

The sulfonamide moiety is present in a wide range of drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. This suggests that this compound analogs could also exhibit a broad spectrum of biological activities. A key area of future research will be the systematic screening of these analogs against a variety of biological targets to identify novel therapeutic opportunities.

Initial investigations could focus on well-established sulfonamide targets, such as carbonic anhydrases, cyclooxygenases, and various bacterial enzymes. However, the unique structural features of the this compound scaffold may allow for interaction with novel biological targets that are not addressed by existing sulfonamide drugs. High-throughput screening (HTS) campaigns, coupled with target identification studies, will be instrumental in uncovering these new therapeutic applications.

Table 2: Potential Therapeutic Areas for this compound Analogs

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Carbonic Anhydrases, Kinases, Histone Deacetylases | Many anticancer drugs contain a sulfonamide moiety. |

| Infectious Diseases | Dihydropteroate (B1496061) Synthase, Proteases | Sulfonamides are a well-known class of antibiotics. |

| Inflammation | Cyclooxygenases (COX-1/COX-2), Cytokines | Certain sulfonamides possess anti-inflammatory properties. |

| Neurological Disorders | Ion Channels, Receptors | The flexible cyclohexanone ring could allow for specific interactions with CNS targets. |

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery. The integration of advanced computational methods can significantly accelerate the design and optimization of novel this compound analogs. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding affinity of analogs to their biological targets and to guide the design of more potent and selective compounds.

De novo design algorithms can be used to generate novel molecular structures based on the three-dimensional structure of the target binding site. This approach can lead to the discovery of completely new chemical scaffolds with improved pharmacological properties. Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of this compound analogs may also find applications beyond traditional medicinal chemistry. Interdisciplinary research at the interface of chemistry, materials science, and supramolecular chemistry could uncover novel uses for these compounds.

For instance, the ability of the sulfonamide group to participate in hydrogen bonding makes these compounds interesting candidates for the construction of self-assembling materials and supramolecular structures. These materials could have applications in areas such as drug delivery, tissue engineering, and sensor technology. The cyclohexanone moiety also offers a handle for further chemical modification, allowing for the incorporation of these molecules into larger polymer backbones or for their attachment to surfaces. The exploration of these non-traditional applications will require close collaboration between chemists, materials scientists, and engineers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Oxocyclohexane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonylation of 4-oxocyclohexane derivatives. A two-step approach is common: (1) Cyclohexanone is sulfonylated using sulfonyl chlorides in the presence of a base (e.g., pyridine) under anhydrous conditions, followed by (2) purification via recrystallization or column chromatography. Optimization includes varying solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents to improve yield .

- Validation : Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. Cross-referencing spectral data with PubChem entries (e.g., CAS 25115-74-6) ensures consistency .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodology : Discrepancies in NMR or IR spectra may arise from impurities or tautomeric forms. Use orthogonal techniques:

- NMR : Compare experimental H shifts with computed values (e.g., density-functional theory (DFT) at B3LYP/6-31G* level) .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) using HRMS to rule out adducts or fragmentation artifacts.

- Crystallography : If crystalline, X-ray diffraction provides unambiguous confirmation of stereochemistry .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in biological systems?

- Methodology :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electron-density distributions and identify nucleophilic/electrophilic sites. Solvent effects can be incorporated via polarizable continuum models (PCM) .

- Molecular Docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Validate predictions with in vitro inhibition assays .

- Data Interpretation : Compare computed binding energies () with experimental IC values to refine force field parameters.

Q. How can researchers address contradictions between in vitro and in vivo bioactivity data for sulfonamide derivatives like this compound?

- Methodology :

- Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 assays) to explain discrepancies. Poor bioavailability in vivo may mask in vitro potency .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Structural modifications (e.g., fluorination at the cyclohexane ring) can enhance metabolic resistance .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

- Methodology :

- Degradation Studies : Conduct hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis irradiation) experiments. Monitor degradation products via HPLC-MS.

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity. Compare with EPA DSSTox data for structurally similar compounds (e.g., DTXSID80179804) .

Data Analysis and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Guidelines : Follow Beilstein Journal of Organic Chemistry standards:

- Detailed Protocols : Specify reaction times, temperatures, and purification methods (e.g., “column chromatography: silica gel, hexane/EtOAc 3:1”).

- Purity Criteria : Report HPLC purity (>95%) and elemental analysis (C, H, N, S within ±0.4% of theoretical) .

- Supporting Information : Include raw spectral data (NMR, IR) and crystallographic CIF files .

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

- Methodology :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., ) using GraphPad Prism.

- Error Analysis : Report 95% confidence intervals for EC/IC values. Use ANOVA to compare potency across derivatives .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Ventilation : Use fume hoods for synthesis and purification.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.